molecular formula C21H16ClFN2O2 B11540916 4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide

4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11540916
M. Wt: 382.8 g/mol
InChI Key: VNRNMIKCJDBSRQ-ZMOGYAJESA-N
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Description

4-Chloro-N’-[(E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-[(4-fluorophenyl)methoxy]benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and crystallization under controlled conditions to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N’-[(E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

4-Chloro-N’-[(E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, which can influence biological pathways. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • 4-Chloro-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-Chloro-N’-[(E)-(4-(diethylamino)benzylidene]benzohydrazide

Uniqueness

4-Chloro-N’-[(E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]benzohydrazide is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and interaction with biological targets. The combination of these substituents can also influence the compound’s physicochemical properties, making it distinct from other similar hydrazones.

Properties

Molecular Formula

C21H16ClFN2O2

Molecular Weight

382.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16ClFN2O2/c22-18-7-5-17(6-8-18)21(26)25-24-13-15-3-11-20(12-4-15)27-14-16-1-9-19(23)10-2-16/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

VNRNMIKCJDBSRQ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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